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Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

deuterated formaldehyde, specifically dideuterated formaldehyde (D₂CO) and monodeuterated

formaldehyde (HDCO). This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes associated biochemical pathways to serve as a vital

resource for researchers in spectroscopy, atmospheric science, and drug development.

Introduction
Formaldehyde, the simplest aldehyde, plays a significant role in various chemical and

biological processes. Its deuterated isotopologues, D₂CO and HDCO, are of particular interest

in spectroscopic studies. The substitution of hydrogen with deuterium atoms alters the

molecule's moments of inertia and vibrational frequencies, providing a sensitive probe for

investigating molecular structure, dynamics, and reaction mechanisms. Understanding these

properties is crucial for applications ranging from astrophysical observations to the study of

metabolic pathways and the design of novel therapeutics.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic constants for D₂CO and HDCO,

providing a convenient reference for quantitative analysis.

Rotational Spectroscopy Data
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The rotational spectra of D₂CO and HDCO have been extensively studied using microwave

spectroscopy. The ground state rotational constants, determined by fitting the measured

transition frequencies to a standard Watson-type Hamiltonian, are presented in Table 1. These

constants are essential for predicting rotational transitions and for the precise determination of

molecular geometry.[1]

Table 1: Ground State Rotational and Centrifugal Distortion Constants of D₂CO and HDCO (in

MHz)[1]

Constant D₂CO HDCO

A 195034.45 239062.9

B 34563.89 36329.15

C 29193.31 31548.91

Δ_J_ 0.0321 0.0354

Δ_JK_ 0.812 0.763

Δ_K_ 4.88 7.91

δ_J_ 0.0075 0.0089

δ_K_ 0.231 0.298

Vibrational Spectroscopy Data
The fundamental vibrational frequencies of D₂CO and HDCO have been determined from

infrared and Raman spectroscopy. These frequencies correspond to the different normal

modes of vibration of the molecules. The values are compiled in Table 2.[2][3][4][5]

Table 2: Fundamental Vibrational Frequencies of D₂CO and HDCO (in cm⁻¹)[2][3][4][5]
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Mode Symmetry
Approximate
Description

D₂CO
Frequency
(cm⁻¹)

HDCO
Frequency
(cm⁻¹)

ν₁ a₁
Symmetric

CD₂/CHD stretch
2056 2110

ν₂ a₁ C=O stretch 1675 1724

ν₃ a₁
CD₂/CHD

scissoring
1106 1285

ν₄ b₁
Out-of-plane

bend
938 1059

ν₅ b₂
Asymmetric

CD₂/CHD stretch
2160 2844

ν₆ b₂ CD₂/CHD rock 989 1028

Electronic Spectroscopy Data
The electronic spectrum of formaldehyde is characterized by a weak n → π* transition in the

near-ultraviolet region. While specific experimental values for the transition dipole moment of

the deuterated species are not readily available in the literature, it is understood to be of a

similar order of magnitude to that of H₂CO. The transition dipole moment is a vector quantity

that determines the probability of an electronic transition upon absorption of light.[6][7][8] For

the Ã ¹A₂ ← X̃  ¹A₁ (n → π*) transition, the primary component of the transition dipole moment

lies along the C=O bond axis. Theoretical calculations can provide estimates for these values.

Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic

analysis of deuterated formaldehyde.

Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to measure the rotational

transitions of molecules in the gas phase, providing highly accurate rotational constants.[9]
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Objective: To obtain the rotational spectrum of D₂CO or HDCO and determine its rotational

constants.

Methodology:

Sample Preparation: Gaseous deuterated formaldehyde is introduced into a high-vacuum

sample cell. The pressure is typically kept very low (a few millitorr) to minimize pressure

broadening of the spectral lines.

Microwave Generation and Transmission: A monochromatic microwave radiation source

(e.g., a klystron or a solid-state Gunn diode) is swept over a range of frequencies. This

radiation is passed through the sample cell.

Detection: A detector, such as a crystal diode detector, measures the intensity of the

microwave radiation that passes through the sample.

Signal Processing: When the frequency of the microwave radiation matches the energy

difference between two rotational levels of the molecule, the radiation is absorbed, resulting

in a decrease in the detected signal. The absorption signal is typically modulated (e.g., using

Stark modulation) and detected with a phase-sensitive detector to improve the signal-to-

noise ratio.

Data Analysis: The frequencies of the absorption lines are measured with high precision.

These frequencies are then assigned to specific rotational transitions (J, Kₐ, Kₑ → J', K'ₐ,

K'ₑ). The assigned transition frequencies are fitted to a rotational Hamiltonian to determine

the rotational constants (A, B, C) and centrifugal distortion constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrational transitions of molecules and is a powerful tool for

identifying functional groups and determining molecular structure.[10][11][12]

Objective: To obtain the infrared absorption spectrum of gaseous D₂CO or HDCO and identify

its fundamental vibrational frequencies.

Methodology:
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Sample Preparation: The gaseous deuterated formaldehyde sample is introduced into a gas

cell with infrared-transparent windows (e.g., KBr or ZnSe). The path length of the cell can be

varied to optimize the absorption signal.

FTIR Spectrometer Setup:

An infrared source (e.g., a Globar) provides broadband infrared radiation.

The radiation is directed into a Michelson interferometer, which modulates the light.

The modulated beam passes through the gas cell containing the sample.

The transmitted light is detected by an infrared detector (e.g., MCT - Mercury Cadmium

Telluride).

Data Acquisition: The detector measures an interferogram, which is the intensity of the light

as a function of the optical path difference in the interferometer. A background interferogram

is also collected with the gas cell evacuated or filled with a non-absorbing gas like nitrogen.

Data Processing: The sample and background interferograms are subjected to a Fourier

transform to obtain the single-beam sample and background spectra, respectively. The ratio

of the sample spectrum to the background spectrum yields the transmittance spectrum,

which is then converted to an absorbance spectrum.

Spectral Analysis: The absorption bands in the spectrum are assigned to the corresponding

vibrational modes of the molecule. The peak positions provide the vibrational frequencies.

UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions in a molecule.[13]

[14]

Objective: To measure the UV-visible absorption spectrum of gaseous D₂CO or HDCO.

Methodology:

Sample Preparation: The gaseous sample of deuterated formaldehyde is introduced into a

gas-tight cuvette made of a UV-transparent material (e.g., quartz).
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Spectrophotometer Setup:

A light source provides broadband radiation in the UV and visible regions (e.g., a

deuterium lamp for UV and a tungsten-halogen lamp for visible).

A monochromator (e.g., a diffraction grating) selects a narrow wavelength band of light to

pass through the sample.

The wavelength is scanned over the desired range.

Data Acquisition: A detector (e.g., a photomultiplier tube or a photodiode array) measures the

intensity of the light transmitted through the sample (I) and through a reference cuvette (I₀)

containing no sample or a non-absorbing gas.

Data Processing: The absorbance (A) is calculated as A = -log(I/I₀). The instrument plots

absorbance as a function of wavelength.

Spectral Analysis: The resulting spectrum is analyzed to identify the wavelengths of

maximum absorption (λₘₐₓ), which correspond to electronic transitions. The intensity of the

absorption is related to the molar absorptivity and the transition probability.

Visualizations of Relevant Pathways
Formaldehyde is not only a subject of spectroscopic interest but also a key molecule in

biological systems, known for both its metabolic roles and its toxicity. The following diagrams,

rendered in Graphviz DOT language, illustrate these pathways.

Metabolic Pathway of Formaldehyde
Formaldehyde is an intermediate in one-carbon metabolism. It can be detoxified or utilized in

various biosynthetic pathways. This diagram outlines the major routes of formaldehyde

metabolism.
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Metabolic Pathway of Formaldehyde
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Mechanism of Formaldehyde-Induced Genotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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